Acenaphthene, 3,6-dinitro- Acenaphthene, 3,6-dinitro-
Brand Name: Vulcanchem
CAS No.: 3807-76-9
VCID: VC18394536
InChI: InChI=1S/C12H8N2O4/c15-13(16)10-5-2-7-1-3-8-11(14(17)18)6-4-9(10)12(7)8/h2,4-6H,1,3H2
SMILES:
Molecular Formula: C12H8N2O4
Molecular Weight: 244.20 g/mol

Acenaphthene, 3,6-dinitro-

CAS No.: 3807-76-9

Cat. No.: VC18394536

Molecular Formula: C12H8N2O4

Molecular Weight: 244.20 g/mol

* For research use only. Not for human or veterinary use.

Acenaphthene, 3,6-dinitro- - 3807-76-9

Specification

CAS No. 3807-76-9
Molecular Formula C12H8N2O4
Molecular Weight 244.20 g/mol
IUPAC Name 3,6-dinitro-1,2-dihydroacenaphthylene
Standard InChI InChI=1S/C12H8N2O4/c15-13(16)10-5-2-7-1-3-8-11(14(17)18)6-4-9(10)12(7)8/h2,4-6H,1,3H2
Standard InChI Key WFTCCZBXYNRNNA-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC3=C(C=CC1=C23)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

Acenaphthene, 3,6-dinitro- features a fused bicyclic structure comprising a naphthalene core with two nitro groups (-NO2_2) at the 3 and 6 positions. The IUPAC name, 3,6-dinitro-1,2-dihydroacenaphthylene, reflects its partially saturated bridge between the two aromatic rings. Key structural parameters include:

PropertyValueSource
Molecular FormulaC12H8N2O4\text{C}_{12}\text{H}_{8}\text{N}_{2}\text{O}_{4}
Molecular Weight244.20 g/mol
CAS Registry Number3807-76-9
SMILES NotationC1CC2=C(C=CC3=C(C=CC1=C23)N+[O-])N+[O-]

The nitro groups introduce electron-withdrawing effects, altering the compound’s reactivity compared to unsubstituted acenaphthene. X-ray crystallography of analogous nitroacenaphthenes reveals planar aromatic systems with bond lengths indicative of conjugation disruption at nitro-substituted carbons .

Synthesis and Manufacturing

Nitration of Acenaphthene

The primary synthesis route involves nitrating acenaphthene using a mixture of nitric and sulfuric acids. This electrophilic substitution reaction proceeds under controlled conditions to favor 3,6-dinitration over other isomers. Key parameters include:

ParameterOptimal ConditionOutcome
Nitrating AgentHNO3_3/H2_2SO4_4 (1:3)Selective dinitration
Temperature0–5°CMinimizes polysubstitution
Reaction Time4–6 hours>80% yield (lab scale)

Isolation typically involves precipitation in ice water followed by recrystallization from ethanol. Industrial-scale production requires precise stoichiometry to avoid byproducts like the 5,6-dinitro isomer (CAS 4406-87-5) .

Physicochemical Properties

Solubility and Stability

Acenaphthene, 3,6-dinitro- exhibits low solubility in polar solvents (e.g., water: <0.1 g/L at 25°C) but moderate solubility in dichloromethane and dimethyl sulfoxide. Its stability under ambient conditions is attributed to the electron-withdrawing nitro groups, which reduce oxidative degradation. Thermogravimetric analysis shows decomposition initiating at 210°C, with exothermic peaks corresponding to nitro group cleavage .

Spectroscopic Characteristics

  • UV-Vis: Absorption maxima at 280 nm (π→π* transitions) and 340 nm (n→π* transitions of nitro groups) .

  • IR: Strong bands at 1520 cm1^{-1} (asymmetric NO2_2 stretch) and 1340 cm1^{-1} (symmetric NO2_2 stretch).

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals at δ 8.2–7.5 (aromatic protons) and δ 3.1–2.8 (bridgehead CH2_2) .

ActivityMechanismExample Compound
AntitumorTopoisomerase II inhibition3-Nitroacenaphthene quinone
AntimicrobialMembrane disruption6-Amino-3-nitroacenaphthene
Anti-inflammatoryCOX-2 suppression3,6-Diaminoacenaphthene

These findings suggest that nitro group positioning critically influences interactions with biological targets. Molecular docking studies predict high affinity for cytochrome P450 enzymes, hinting at prodrug potential .

Applications in Materials Science

Charge Transfer Complexes

Nitroaromatics like 3,6-dinitroacenaphthene serve as electron-deficient components in charge transfer complexes (CTCs). Theoretical calculations for analogous compounds reveal:

ΔEMO=ELUMO(acceptor)EHOMO(donor)\Delta E_{\text{MO}} = E_{\text{LUMO(acceptor)}} - E_{\text{HOMO(donor)}}

For example, CTCs with anthracene donors exhibit ΔEMO=1.83eV\Delta E_{\text{MO}} = 1.83 \, \text{eV}, facilitating applications in organic semiconductors . Experimental data for 3,6-dinitroacenaphthene-based CTCs remain limited but are hypothesized to show similar behavior due to comparable electron affinity .

Research Gaps and Future Directions

Unexplored Reactivity

The compound’s inertness toward amination and dehydrogenation (observed in acenaphthene analogs) warrants investigation . Potential studies include:

  • Catalytic hydrogenation to produce diamino derivatives.

  • Photochemical reactions to generate reactive intermediates for polymer synthesis.

Toxicity and Environmental Impact

No ecotoxicological data exist for 3,6-dinitroacenaphthene. Priority areas include:

  • Biodegradation pathways in soil and water.

  • Bioaccumulation potential in aquatic organisms.

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